molecular formula C8H3F7O4S B12065724 Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester CAS No. 1448855-43-3

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester

Cat. No.: B12065724
CAS No.: 1448855-43-3
M. Wt: 328.16 g/mol
InChI Key: YHDSUEJBLZBEAJ-UHFFFAOYSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester (hereafter referred to as the "target compound") is a trifluoromethanesulfonate (triflate) ester characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position. This structure confers high electrophilicity due to the electron-withdrawing nature of both substituents, making it a potent leaving group in nucleophilic substitution reactions.

Triflate esters are widely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) and as intermediates for pharmaceuticals and agrochemicals. The target compound’s unique substitution pattern may enhance its stability and reactivity compared to simpler phenyl triflates, as seen in structurally similar compounds .

Properties

CAS No.

1448855-43-3

Molecular Formula

C8H3F7O4S

Molecular Weight

328.16 g/mol

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3F7O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H

InChI Key

YHDSUEJBLZBEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line spectroscopic techniques to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl esters, sulfonic acids, and alcohol derivatives .

Scientific Research Applications

Organic Synthesis

Methanesulfonic acid esters are widely used as intermediates in organic synthesis due to their reactivity. The trifluoromethyl and trifluoromethoxy groups enhance the electrophilicity of the compound, making it suitable for:

  • Halogenation Reactions : The compound can undergo halogenation, allowing for the synthesis of various derivatives that are pivotal in creating complex organic molecules.
  • Formation of Esters : It can react with alcohols or phenols to produce esters, which are essential in the production of fragrances and flavoring agents.

Catalytic Applications

The compound serves as a catalyst in several chemical reactions due to its strong acidic properties. Its applications include:

  • Superacid Catalysis : Methanesulfonic acid derivatives exhibit superacid behavior, facilitating reactions that require high acidity levels. This property is exploited in polymerization processes and alkylation reactions .
  • Friedel-Crafts Reactions : It is utilized in Friedel-Crafts acylation and alkylation reactions, which are crucial for synthesizing aromatic compounds .

Pharmaceutical Applications

Due to its unique chemical structure, methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester has potential applications in pharmaceuticals:

  • Drug Development : The compound can be used to synthesize new pharmaceutical agents with improved efficacy and stability. Its trifluoromethyl groups enhance lipophilicity, which can improve drug absorption and bioavailability .
  • Therapeutic Agents : Research indicates that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties, suggesting potential therapeutic uses .

Material Science

In materials science, this compound finds applications due to its thermal stability and solubility characteristics:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal resistance and mechanical properties of materials .
  • Coatings and Adhesives : The unique properties of the ester make it suitable for formulating high-performance coatings and adhesives that require durability under extreme conditions.

Data Table of Applications

Application AreaSpecific Use CaseBenefits
Organic SynthesisHalogenation reactionsEnables synthesis of complex organic molecules
CatalysisSuperacid catalysisFacilitates high-acidity reactions
PharmaceuticalDrug developmentImproves drug efficacy and stability
Material SciencePolymer chemistryEnhances thermal resistance

Case Study 1: Synthesis of Triflated Compounds

A study demonstrated the use of methanesulfonic acid derivatives in synthesizing triflated compounds through SuFEx (sulfur(VI) fluoride exchange) chemistry. The results indicated high yields and selectivity for triflation reactions under mild conditions .

Case Study 2: Anticancer Activity

Research involving similar trifluoromethylated compounds revealed significant anticancer activity against various cell lines. These findings suggest that this compound could be a candidate for further investigation as an anticancer agent .

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester involves its interaction with nucleophilic sites on target molecules. The ester group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create complex molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related trifluoromethanesulfonate esters:

Compound Name (CAS No.) Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-fluoro, 4-(trifluoromethoxy) ~356.2* High electrophilicity; potential coupling agent. Predicted stability due to strong EWG effects.
4-Methoxyphenyl triflate (5788-41-0) 4-methoxy 248.2 Moderate electrophilicity; used in arylations. Lower stability compared to EWGs.
2-Methylphenyl triflate (32578-31-7) 2-methyl 232.2 Electron-donating methyl group reduces reactivity; limited in high-demand reactions.
4-Nitrophenyl triflate (391858-43-8) 4-nitro 327.3 Strong electron withdrawal; high reactivity in SNAr reactions. Potential instability under basic conditions.
2-(2-Phenylethyl)-4-oxazolyl triflate 2-(2-phenylethyl)-4-oxazolyl 321.0 Predicted bp: 384.1°C; density: 1.457 g/cm³. Used in heterocyclic synthesis.
Phenyl triflate (17763-67-6) Unsubstituted phenyl 218.2 Baseline triflate; moderate reactivity. Common in small-scale couplings.

*Estimated based on molecular formula C₈H₄F₇O₃S.

Reactivity and Stability

  • Electrophilicity : The target compound’s 3-fluoro and 4-(trifluoromethoxy) substituents synergistically enhance electrophilicity compared to methoxy- or methyl-substituted analogs (e.g., 4-methoxyphenyl triflate, 2-methylphenyl triflate). This makes it superior in reactions requiring rapid leaving-group departure, such as transition metal-catalyzed cross-couplings .
  • Thermal Stability : Trifluoromethoxy groups are thermally stable, as evidenced by analogs like 4-(trifluoromethoxy)phenyl-containing herbicides (e.g., flucarbazone-sodium in RAZE® Herbicide ). This suggests the target compound may withstand elevated temperatures in synthetic workflows.
  • Hydrolytic Sensitivity : While all triflates are moisture-sensitive, the electron-withdrawing groups in the target compound may slightly mitigate hydrolysis rates compared to electron-rich phenyl triflates (e.g., 4-methoxyphenyl triflate) .

Predicted Physicochemical Properties

  • Boiling Point/Density : Based on analogs like 2-(2-phenylethyl)-4-oxazolyl triflate (bp 384.1°C ), the target compound’s boiling point is likely >400°C, with a density near 1.5–1.6 g/cm³ due to fluorine content.
  • Acidity (pKa) : The trifluoromethoxy group’s strong electron-withdrawing effect suggests a low pKa (<−3), comparable to nitro-substituted triflates (e.g., 4-nitrophenyl triflate ).

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl and trifluoromethoxy groups enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trifluoromethyl group : Enhances electron-withdrawing properties.
  • Trifluoromethoxy group : Increases lipophilicity and may influence receptor interactions.
  • Phenyl ester linkage : May affect the compound's solubility and reactivity.

The IUPAC name for this compound is Methanesulfonic acid 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester.

Research indicates that compounds containing trifluoromethyl groups can significantly alter their interaction with biological targets. For instance, the presence of a -CF3 group in a phenolic ring has been shown to increase potency for inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs . This enhancement is attributed to the increased hydrophobicity and altered electronic properties conferred by the fluorinated groups.

Case Studies

  • Antagonistic Activity : A series of derivatives including methanesulfonic acid esters were evaluated for their activity as CB1 receptor antagonists. The results demonstrated that modifications at the para-position with trifluoromethyl groups led to increased binding affinity and selectivity for CB1 over CB2 receptors .
  • Synthesis and Yield Improvement : A study highlighted the use of methanesulfonic acid in transesterification processes where it improved yields of fatty acid esters significantly compared to traditional methods using sulfuric acid. This suggests potential applications in pharmaceutical synthesis where high purity and yield are critical .

Table 1: Summary of Biological Activities

CompoundActivityTargetReference
Trifluoromethyl Phenolic DerivativeInhibition of 5-HT uptakeSerotonin Transporter
Methanesulfonic Acid EsterCB1 AntagonismCannabinoid Receptors
Fatty Acid Ester with MSAYield ImprovementTransesterification

Table 2: Structure-Activity Relationship (SAR) Findings

ModificationEffect on ActivityReference
-CF3 at para positionIncreased potency for receptor binding
-CF3 substitution on aliphatic ringEnhanced metabolic stability
Use of MSA in synthesisHigher yields in ester production

Q & A

Basic: What are the optimal synthetic routes for preparing 3-fluoro-4-(trifluoromethoxy)phenyl trifluoromethanesulfonate?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or esterification. For example:

  • Esterification of trifluoromethanesulfonic acid with 3-fluoro-4-(trifluoromethoxy)phenol under Mitsunobu conditions (using DIAD and triphenylphosphine) .
  • Silylation approaches, as seen in related trifluoromethanesulfonate esters (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate), where cesium fluoride activates the phenolic precursor .

Key Parameters:

  • Reaction Temperature: 0–25°C to minimize decomposition of the trifluoromethoxy group.
  • Solvent Choice: Anhydrous dichloromethane or THF to avoid hydrolysis.

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